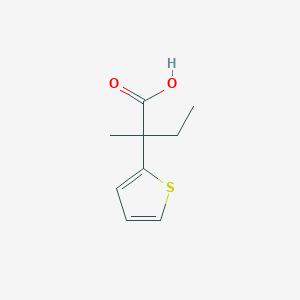

2-Methyl-2-(thiophen-2-yl)butanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-9(2,8(10)11)7-5-4-6-12-7/h4-6H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZDCLXQBCFFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656488 | |

| Record name | 2-Methyl-2-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017783-11-7 | |

| Record name | 2-Methyl-2-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(thiophen-2-yl)butanoic acid typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(thiophen-2-yl)butanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Physicochemical Properties of Selected Butanoic Acid Derivatives

Substituent Effects: Thiophene vs. Other Groups

- Thiophene vs. Thiophene’s aromaticity with lone-pair electrons may also improve coordination in metal-organic frameworks or enzyme binding .

- Thiophene vs. Pyridine/Thiazole: Pyridine-containing analogs (e.g., 2-Methyl-2-(pyridin-2-yloxy)butanoic acid) exhibit nitrogen-based basicity, whereas thiophene’s sulfur contributes to lipophilicity and redox activity .

Chain Branching and Steric Effects

The quaternary carbon in this compound introduces significant steric hindrance, likely reducing reaction rates in esterification or amidation compared to linear analogs like 4-(thiophen-2-yl)butanoic acid. Branched structures may also alter crystal packing, leading to higher melting points .

Functional Group Influence

- Carboxylic Acid vs. Keto Group: The keto group in 4-oxo-4-(thiophen-2-yl)butanoic acid enables tautomerism and nucleophilic reactions, whereas the carboxylic acid group in the target compound favors salt formation or hydrogen bonding .

- Amino vs. Thiophene Substituents: 2-Amino-2-methylbutanoic acid’s amino group facilitates zwitterionic behavior and transport inhibition, contrasting with the thiophene’s role in π-π interactions .

Biological Activity

2-Methyl-2-(thiophen-2-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by its unique structure, which includes a thiophene ring. This structural feature is significant as it influences the compound's interaction with biological targets. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving butanoic acid derivatives and thiophenes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The thiophene moiety can facilitate binding to active sites of enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, such as α-glucosidase .

- Receptor Modulation : The compound may also act on various receptors, influencing cellular signaling pathways. For example, it has been studied for its effects on mPGES-1 (microsomal prostaglandin E synthase-1), a target in cancer and inflammation therapy .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antiproliferative Effects : In vitro studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor organoid models by promoting cell cycle arrest .

- Anti-inflammatory Properties : The compound's ability to inhibit mPGES-1 suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against α-glucosidase with an IC50 value indicating a promising therapeutic profile for managing diabetes .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antiproliferative Activity

A recent study assessed the antiproliferative effects of various thiophene derivatives, including this compound. The results indicated that compounds containing the thiophene ring significantly inhibited the growth of colorectal cancer cells, suggesting that modifications to the thiophene structure could enhance efficacy .

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition, revealing that this compound exhibited competitive inhibition against α-glucosidase. The study highlighted the importance of structural features in determining inhibitory potency and provided insights into structure–activity relationships (SAR) within this class of compounds .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-2-(thiophen-2-yl)butanoic acid?

The compound can be synthesized via Friedel-Crafts acylation of thiophene derivatives using succinic anhydride in the presence of AlCl₃, followed by reduction of the carbonyl group (e.g., Zn/Hg in HCl) to yield the butanoic acid backbone . Subsequent functionalization may involve oxidation with meta-chloroperoxybenzoic acid (mCPBA) to introduce sulfoxide groups, achieving yields of 52–69% under controlled temperatures (−30°C to 30°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the substitution pattern of the thiophene ring and methyl groups. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carboxylic acid and thiophene C–S stretching bands. X-ray crystallography (using software like SHELXL ) resolves stereochemistry and crystal packing, particularly for derivatives with sulfoxide moieties .

Q. How can biological activity assays be designed for this compound?

For TRPV1 receptor modulation (as in ), use HEK293 cells transfected with human TRPV1. Measure intracellular calcium flux via fluorescent probes (e.g., Fura-2) to determine EC₅₀ (activation) and IC₅₀ (desensitization) values. Ensure proper controls (e.g., capsaicin as a reference agonist) .

Advanced Research Questions

Q. How can computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional calculates electron density distributions, HOMO-LUMO gaps, and sulfoxide polarization effects. Compare results with experimental UV-Vis spectra or X-ray charge-density maps to assess accuracy .

Q. What strategies optimize sulfoxidation reactions to improve yield and purity?

Key parameters include:

- Stoichiometry : Use 1.1 equivalents of mCPBA to avoid over-oxidation to sulfones.

- Temperature : Maintain −30°C during mCPBA addition to minimize side reactions.

- Purification : Employ preparative thin-layer chromatography (TLC) with EtOAc/hexanes (1:1) + 0.1% acetic acid to separate sulfoxide derivatives .

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

SHELXL refinement ( ) can resolve ambiguities in chiral centers or sulfoxide configurations. Use high-resolution data (≤ 0.8 Å) and validate with R-factor convergence tests. Cross-reference with NMR coupling constants (e.g., Karplus equation for dihedral angles) .

Q. What approaches reconcile discrepancies between computational and experimental data?

For DFT-derived bond lengths/angles vs. X-ray data, apply dispersion corrections (e.g., D3-BJ method) to improve agreement. For bioactivity predictions (e.g., TRPV1 binding), use molecular dynamics simulations to account for protein flexibility .

Troubleshooting & Methodological Challenges

Q. Why do certain synthetic routes yield lower purity sulfoxide derivatives?

Trace moisture or elevated temperatures during mCPBA reactions can lead to sulfone byproducts. Ensure anhydrous conditions (e.g., molecular sieves in DCM) and strict temperature control (−30°C). Post-reaction, wash organic layers with saturated NaHCO₃ to remove residual acid .

Q. How to address conflicting NMR signals in structural analysis?

Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For diastereomers (e.g., sulfoxide stereochemistry), employ chiral chromatography or Mosher’s ester derivatization .

Q. What steps mitigate low reproducibility in biological assays?

Standardize cell passage numbers and culture conditions. Include internal reference compounds (e.g., capsaicin for TRPV1) in each assay plate. Validate calcium flux measurements with patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.